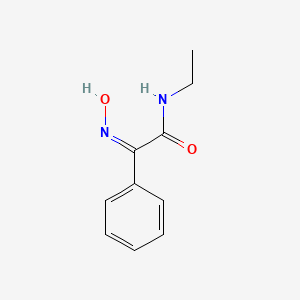![molecular formula C21H25N5O3 B11600542 6-imino-13-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11600542.png)
6-imino-13-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-imino-13-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-7-(propan-2-yl)-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-13-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Nucleophiles: Halides, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
6-imino-13-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has potential as an antimicrobial and anticancer agent.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For example, its antimicrobial activity may be due to inhibition of bacterial enzymes or disruption of cell membranes. In cancer cells, it might induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazatricyclo derivatives and related heterocyclic compounds. Examples include:
- 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters .
- Substituted imidazoles .
Uniqueness
What sets 6-imino-13-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C21H25N5O3 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
6-imino-13-methyl-2-oxo-N-(oxolan-2-ylmethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C21H25N5O3/c1-12(2)26-18(22)15(20(27)23-10-14-5-4-8-29-14)9-16-19(26)24-17-7-6-13(3)11-25(17)21(16)28/h6-7,9,11-12,14,22H,4-5,8,10H2,1-3H3,(H,23,27) |
InChI Key |
IGEGQMRYOQZWLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3C(C)C)C(=O)NCC4CCCO4)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11600464.png)
![isopropyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11600478.png)
![1-[3-(ethylsulfanyl)-6-(4-methylphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B11600497.png)
![6-imino-5-(4-methylphenyl)sulfonyl-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11600504.png)

![2-cyano-N'-[(4Z)-2,2-dimethyltetrahydro-4H-pyran-4-ylidene]acetohydrazide](/img/structure/B11600518.png)
![Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11600522.png)
![9-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B11600530.png)
![6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11600536.png)
![N,N-diethyl-4,4-dimethyl-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11600547.png)
![(5E)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione](/img/structure/B11600550.png)

![2-methoxyethyl 8-methyl-6-(4-methylphenyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11600559.png)
![2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11600567.png)
